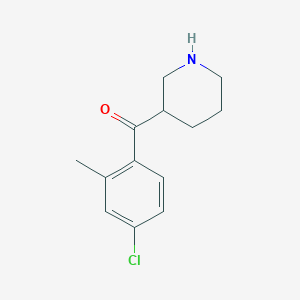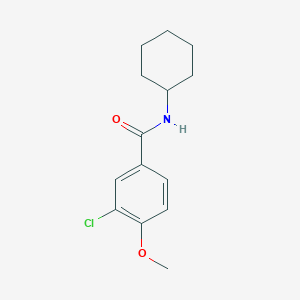
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarboxamide, commonly known as EMD-386088, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of EMD-386088 involves its binding to the 5-HT7 serotonin receptor. This receptor is a G protein-coupled receptor that is primarily located in the brain. Upon activation, the receptor triggers a cascade of signaling events that ultimately lead to changes in neuronal activity and neurotransmitter release. EMD-386088 has been shown to selectively activate the 5-HT7 receptor, leading to increased cyclic adenosine monophosphate (cAMP) levels and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
EMD-386088 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior in animal models. It has also been investigated for its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia. Additionally, EMD-386088 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using EMD-386088 in lab experiments is its potent and selective agonist activity at the 5-HT7 serotonin receptor. This allows for precise modulation of neuronal activity and neurotransmitter release, making it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using EMD-386088 is its relatively low solubility in water, which may limit its use in certain experimental setups.
未来方向
There are several potential future directions for research on EMD-386088. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia. Additionally, further investigation into its neuroprotective effects may reveal potential applications in the treatment of neurodegenerative diseases. Finally, the development of more water-soluble derivatives of EMD-386088 may expand its utility in lab experiments.
合成方法
The synthesis of EMD-386088 involves the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a suitable amide coupling reagent such as N,N'-diisopropylethylamine (DIEA) or triethylamine (TEA) to produce the final product.
科学研究应用
EMD-386088 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective agonist activity at the 5-HT7 serotonin receptor. This receptor is known to play a key role in regulating a range of physiological processes, including sleep, mood, and cognition. EMD-386088 has been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior in animal models. It has also been investigated for its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-26-18-6-4-17(5-7-18)22-21(25)24-11-9-23(10-12-24)14-16-3-8-19-20(13-16)28-15-27-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEIVIPUBRKQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5413386.png)
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-serinamide](/img/structure/B5413399.png)
![ethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413400.png)
![N-cyclopropyl-1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5413402.png)
![4-ethyl-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5413410.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5413412.png)


![4-[3-(4-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5413440.png)
![1,6-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5413447.png)
![4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5413449.png)
![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclobutyl]amine hydrochloride](/img/structure/B5413457.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol](/img/structure/B5413460.png)
![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5413473.png)